![molecular formula C25H26BClF4N2 B13491002 (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of styryl dyes, which are widely used in various scientific and industrial applications due to their fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate typically involves a multi-step process. The starting materials include 6-chloro-1-butylbenzo[cd]indole and 4-(dimethylamino)benzaldehyde. The key steps in the synthesis are:
Condensation Reaction: The 6-chloro-1-butylbenzo[cd]indole is reacted with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine to form the styryl intermediate.
Quaternization: The styryl intermediate is then quaternized using tetrafluoroboric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in fluorescence.
Substitution: Substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in staining biological samples to study cellular structures and functions.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent materials and sensors.
Mécanisme D'action
The mechanism of action of (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, altering their fluorescence and enabling their detection and analysis. The molecular pathways involved include:
Fluorescence Resonance Energy Transfer (FRET): The compound can participate in FRET, allowing the study of molecular interactions.
Binding to Nucleic Acids: It can intercalate into DNA or RNA, providing insights into nucleic acid structures and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: Another fluorescent dye with similar applications but different structural properties.
Fluorescein: Widely used in biological staining and diagnostic imaging.
Cy3 and Cy5 Dyes: Commonly used in fluorescence microscopy and molecular biology.
Uniqueness
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate stands out due to its unique combination of a styryl group and a benzo[cd]indolium core, providing distinct fluorescence characteristics and binding properties. This makes it particularly valuable in applications requiring high sensitivity and specificity.
Propriétés
Formule moléculaire |
C25H26BClF4N2 |
|---|---|
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
4-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;tetrafluoroborate |
InChI |
InChI=1S/C25H26ClN2.BF4/c1-4-5-17-28-23(15-11-18-9-12-19(13-10-18)27(2)3)21-8-6-7-20-22(26)14-16-24(28)25(20)21;2-1(3,4)5/h6-16H,4-5,17H2,1-3H3;/q+1;-1 |
Clé InChI |
BMPFUGFKUSBDSY-UHFFFAOYSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)/C=C/C4=CC=C(C=C4)N(C)C |
SMILES canonique |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)C=CC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)

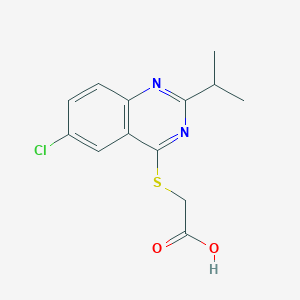
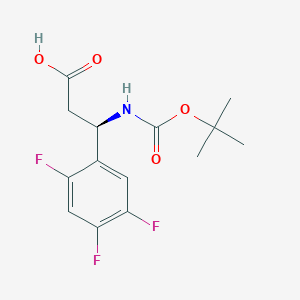
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)
![2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13490940.png)
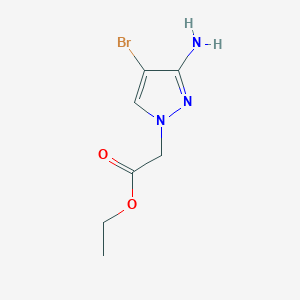
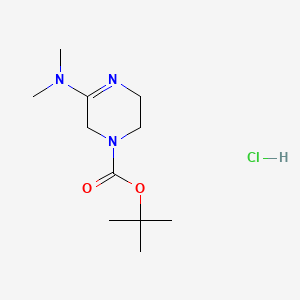
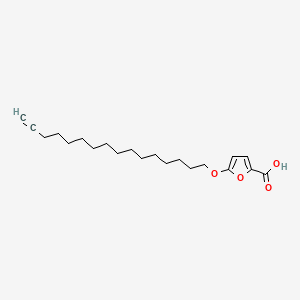

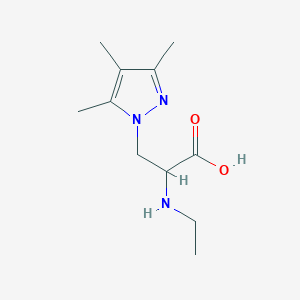
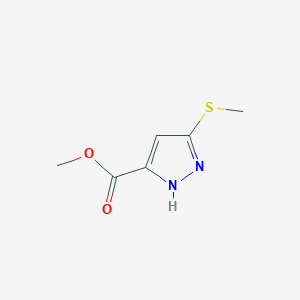
amine](/img/structure/B13490977.png)

